

# Vitexin B-1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Vitexin B-1	
Cat. No.:	B15587537	Get Quote

An in-depth search for "**Vitexin B-1**" did not yield a compound with this specific designation in the scientific literature. It is possible that "**Vitexin B-1**" may be a trivial name, a synonym, or a specific laboratory identifier for a known compound.

The most prominent and extensively researched compound in this family is Vitexin, an apigenin flavone glycoside. Given the query, it is highly probable that the intended subject of inquiry is Vitexin or a closely related isomer or derivative. This guide will therefore focus on the chemical structure and properties of Vitexin, while also providing information on its common isomers and derivatives.

Should you have an alternative designation or CAS number for "**Vitexin B-1**," please provide it for a more targeted analysis.

## An In-depth Technical Guide to Vitexin

This guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to Vitexin, tailored for researchers, scientists, and professionals in drug development.

#### **Chemical Structure and Identification**

Vitexin is a C-glycosyl compound where an apigenin flavonoid is substituted by a  $\beta$ -D-glucopyranosyl moiety at the 8-position.[1] Its isomer, Isovitexin, features the glucosyl group at the 6-position.[2]

Table 1: Chemical Identification of Vitexin



Identifier	Value
IUPAC Name	5,7-dihydroxy-2-(4-hydroxyphenyl)-8- [(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]chromen-4-one[1]
Synonyms	Apigenin-8-C-glucoside, 8-C-Glucosylapigenin, Orientoside[2]
CAS Number	3681-93-4[1][2]
Molecular Formula	C21H20O10[1][2]
Molecular Weight	432.38 g/mol [2]
InChI Key	SGEWCQFRYRRZDC-VPRICQMDSA-N[2]
SMILES String	OC[C@H]1O[C@H](INVALID-LINK INVALID-LINK [C@@H]1O)c2c(O)cc(O)c3C(=O)C=C(Oc23)c4 ccc(O)cc4[2]

# **Physicochemical Properties**

The physicochemical properties of Vitexin are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of Vitexin

Property	Value
Appearance	Light yellow powder[3]
Melting Point	203-204 °C[3]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol. [4] Slightly soluble in water.
pKa (acidic)	6.7 (predicted)



## **Natural Sources and Biosynthesis**

Vitexin is naturally present in a variety of plants. Notable sources include:

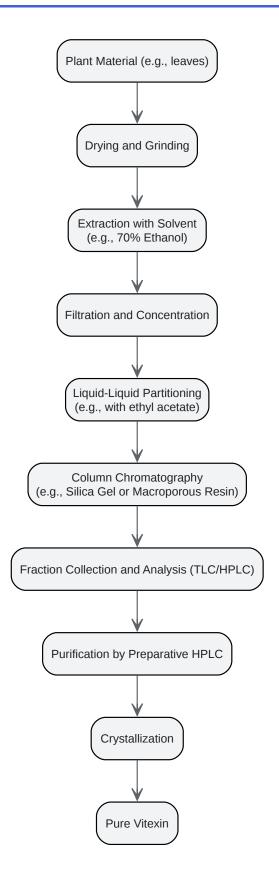
- Passion flower (Passiflora)[1]
- Bamboo leaves (Phyllostachys nigra)[1][2]
- Pearl millet (Pennisetum glaucum)[1][2]
- Chaste tree (Vitex agnus-castus)[3]
- Hawthorn (Crataegus species)[3]

The biosynthesis of Vitexin involves the flavonoid pathway, starting from phenylalanine. The apigenin backbone is formed and subsequently glycosylated by a glucosyltransferase, attaching a glucose molecule to the C-8 position of the flavone ring.

# **Experimental Protocols Extraction and Isolation from Plant Material**

A general workflow for the extraction and isolation of Vitexin from plant sources is outlined below.





Click to download full resolution via product page

Figure 1. General workflow for Vitexin extraction and isolation.



#### Methodology:

- Preparation of Plant Material: The plant material (e.g., dried leaves) is ground into a fine powder.
- Extraction: The powdered material is extracted with a suitable solvent, typically an alcohol-water mixture (e.g., 70% ethanol), using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.
- Concentration: The crude extract is filtered and concentrated under reduced pressure to remove the solvent.
- Purification: The concentrated extract is subjected to one or more chromatographic techniques for purification. This often involves initial partitioning with solvents of increasing polarity, followed by column chromatography on silica gel or a macroporous resin.
- Final Purification: Final purification to obtain high-purity Vitexin is typically achieved using preparative high-performance liquid chromatography (HPLC).

# Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of Vitexin in plant extracts or biological samples is commonly performed using reverse-phase HPLC.

Table 3: Typical HPLC Parameters for Vitexin Quantification



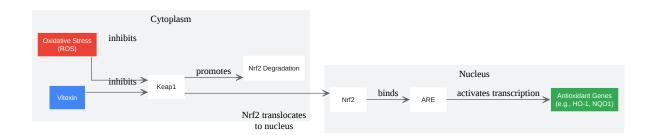
Parameter	Condition
Column	C18 (e.g., 4.6 x 250 mm, 5 μm)
Mobile Phase	Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate	1.0 mL/min
Detection	UV at ~340 nm
Column Temperature	25-30 °C
Injection Volume	10-20 μL

# **Biological Activities and Signaling Pathways**

Vitexin exhibits a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective activities. These effects are mediated through its interaction with various cellular signaling pathways.

### **Antioxidant Activity and the Nrf2/ARE Pathway**

Vitexin is a potent antioxidant. It can directly scavenge free radicals and also upregulate the expression of endogenous antioxidant enzymes through the activation of the Nrf2/ARE signaling pathway.





Click to download full resolution via product page

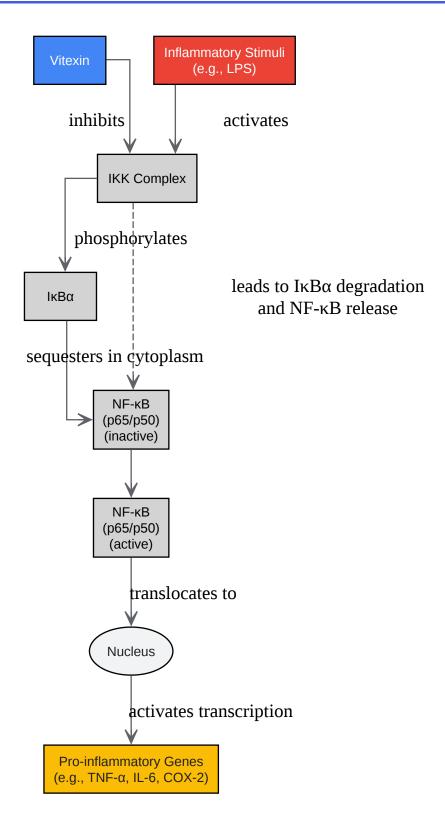
Figure 2. Vitexin's role in the Nrf2/ARE antioxidant pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, leading to its degradation. Oxidative stress or the presence of Vitexin can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of various antioxidant and cytoprotective genes.

### Anti-inflammatory Activity and the NF-kB Pathway

Vitexin has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-kB signaling pathway.





Click to download full resolution via product page

Figure 3. Inhibition of the NF-κB pathway by Vitexin.



Inflammatory stimuli activate the IKK complex, which then phosphorylates  $I\kappa B\alpha$ , the inhibitory subunit of NF- $\kappa B$ . This phosphorylation leads to the degradation of  $I\kappa B\alpha$  and the release of the active NF- $\kappa B$  dimer (p65/p50). The active NF- $\kappa B$  then translocates to the nucleus to promote the transcription of pro-inflammatory genes. Vitexin can inhibit this cascade, primarily by suppressing the activation of the IKK complex.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Vitexin | C21H20O10 | CID 5280441 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vitexin Wikipedia [en.wikipedia.org]
- 3. THIAMIN, VITAMIN B1 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Thiamine | C12H17N4OS+ | CID 1130 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vitexin B-1 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587537#vitexin-b-1-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com